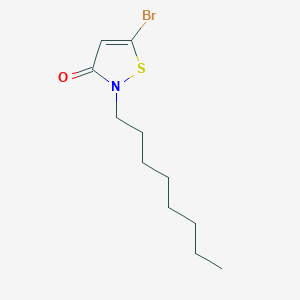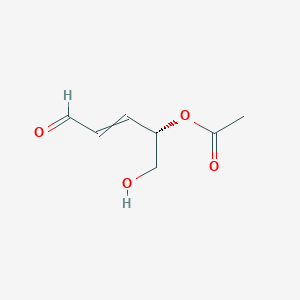![molecular formula C14H20O2 B14615519 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene CAS No. 58877-04-6](/img/structure/B14615519.png)
1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethylpent-2-en-1-yl group attached to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 3-ethylpent-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the alcohol reacts with the phenol to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the ethylpent-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
- 1-[(3-Ethylpent-2-en-1-yl)oxy]benzene
- 4-Methoxyphenol
- 3-Ethylpent-2-en-1-ol
Uniqueness: 1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
58877-04-6 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(3-ethylpent-2-enoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-12(5-2)10-11-16-14-8-6-13(15-3)7-9-14/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
QCXMRGCVUSYDLV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCOC1=CC=C(C=C1)OC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



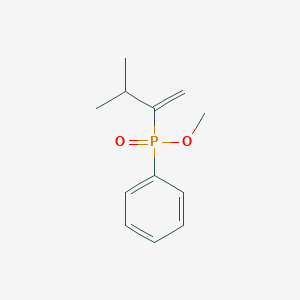
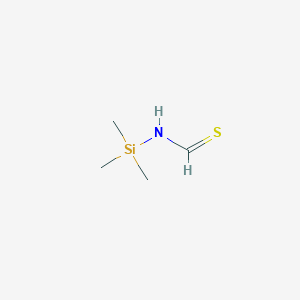
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
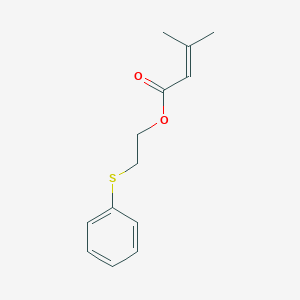
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
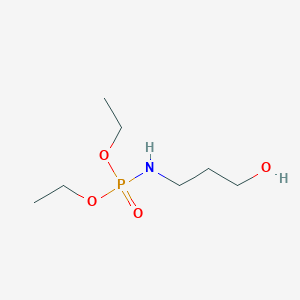
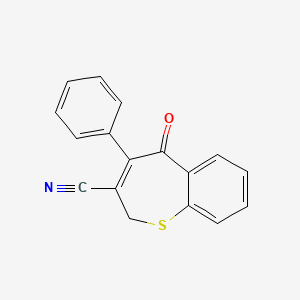
![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
